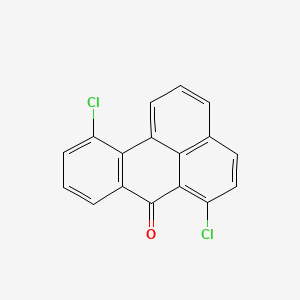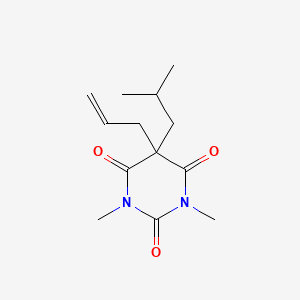
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-methylpropyl)-5-(2-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-methylpropyl)-5-(2-propenyl)- is a complex organic compound belonging to the pyrimidinetrione family. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-methylpropyl)-5-(2-propenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining smaller molecules to form the pyrimidinetrione core.
Alkylation: Introducing the 1,3-dimethyl and 5-(2-methylpropyl)-5-(2-propenyl) groups under controlled conditions.
Industrial Production Methods
Industrial production may involve large-scale batch reactors with optimized conditions for yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts may be used to facilitate specific reactions.
Major Products
The major products depend on the specific reactions and conditions but may include various substituted pyrimidinetrione derivatives.
科学研究应用
Chemistry
Synthesis of Novel Compounds: Used as a building block for creating new chemical entities.
Biology
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes.
Biological Pathways: Investigated for its role in modulating biological pathways.
Medicine
Therapeutic Agents: Potential use in developing drugs for various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Applications in creating advanced materials.
Agriculture: Potential use in agrochemicals.
作用机制
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to the desired therapeutic or biological effects.
相似化合物的比较
Similar Compounds
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-methylpropyl)
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-propenyl)
Uniqueness
The unique combination of the 5-(2-methylpropyl) and 5-(2-propenyl) groups distinguishes this compound from its analogs, potentially leading to unique biological and chemical properties.
属性
CAS 编号 |
55045-04-0 |
|---|---|
分子式 |
C13H20N2O3 |
分子量 |
252.31 g/mol |
IUPAC 名称 |
1,3-dimethyl-5-(2-methylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O3/c1-6-7-13(8-9(2)3)10(16)14(4)12(18)15(5)11(13)17/h6,9H,1,7-8H2,2-5H3 |
InChI 键 |
GDEXVBXMOVNKKD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1(C(=O)N(C(=O)N(C1=O)C)C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-(3,4-Dimethylphenoxy)acetyl]carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13949004.png)
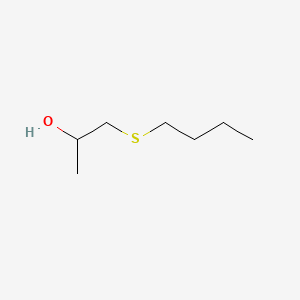
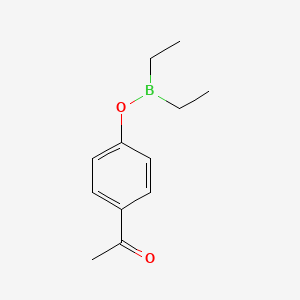

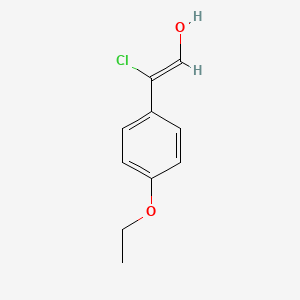


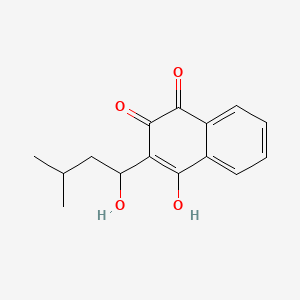

![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine](/img/structure/B13949059.png)



